2-tert-Butylsulfanyl-benzoic acid
Overview
Description
2-tert-Butylsulfanyl-benzoic acid is an organic compound with the molecular formula C11H14O2S It features a benzoic acid core substituted with a tert-butylsulfanyl group at the second position
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its chemical structure, we can hypothesize that the tert-butylsulfanyl group might be involved in interactions with target proteins, possibly through covalent bonding or hydrophobic interactions .
Pharmacokinetics
Its metabolism and excretion would likely involve hepatic and renal pathways, respectively .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-tert-butylsulfanylbenzoic acid. For instance, the compound’s reactivity might be affected by the redox state of the cellular environment .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific molecular structure of 2-tert-Butylsulfanylbenzoic acid .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-tert-Butylsulfanylbenzoic acid is complex and involves a variety of biochemical processes. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-tert-Butylsulfanylbenzoic acid may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-tert-Butylsulfanylbenzoic acid can vary with different dosages in animal models. Studies have shown that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
2-tert-Butylsulfanylbenzoic acid may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-tert-Butylsulfanylbenzoic acid within cells and tissues is a complex process that may involve various transporters or binding proteins. It may also have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylsulfanyl-benzoic acid typically involves the introduction of a tert-butylsulfanyl group to a benzoic acid derivative. One common method is the reaction of 2-bromobenzoic acid with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-tert-Butylsulfanyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-tert-Butylsulfanyl-phenylacetic acid
- 2-tert-Butylsulfanyl-benzamide
- 2-tert-Butylsulfanyl-benzyl alcohol
Comparison: 2-tert-Butylsulfanyl-benzoic acid is unique due to the presence of both a carboxylic acid group and a tert-butylsulfanyl group on the benzene ring
Properties
IUPAC Name |
2-tert-butylsulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHZXAWPEMAWPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355512 | |
Record name | 2-tert-Butylsulfanyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7611-60-1 | |
Record name | 2-tert-Butylsulfanyl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7611-60-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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